molecular formula C17H16O4 B14337933 Acetic acid;3-methoxyphenanthren-4-ol CAS No. 110334-08-2

Acetic acid;3-methoxyphenanthren-4-ol

Cat. No.: B14337933
CAS No.: 110334-08-2
M. Wt: 284.31 g/mol
InChI Key: KWBSQPIXBMELEQ-UHFFFAOYSA-N
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Description

Acetic acid;3-methoxyphenanthren-4-ol is a chemical compound with the molecular formula C16H14O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both acetic acid and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methoxyphenanthren-4-ol typically involves the acylation of 3-methoxyphenanthrene. One common method is the Friedel-Crafts acylation reaction, where 3-methoxyphenanthrene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methoxyphenanthren-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid;3-methoxyphenanthren-4-ol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The aromatic ring structure allows for π-π interactions with other aromatic systems, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-methoxyphenanthren-4-ol is unique due to the presence of both acetic acid and methoxy functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual functionality allows for a broader range of chemical modifications and applications compared to its similar compounds .

Properties

CAS No.

110334-08-2

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

acetic acid;3-methoxyphenanthren-4-ol

InChI

InChI=1S/C15H12O2.C2H4O2/c1-17-13-9-8-11-7-6-10-4-2-3-5-12(10)14(11)15(13)16;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4)

InChI Key

KWBSQPIXBMELEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=C(C2=C(C=CC3=CC=CC=C32)C=C1)O

Origin of Product

United States

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